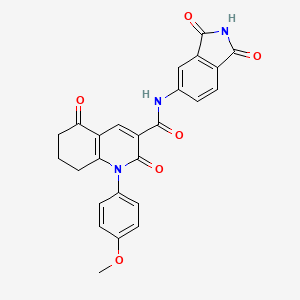![molecular formula C21H22F3N3O B3522158 4-(3-phenyl-2-propen-1-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3522158.png)
4-(3-phenyl-2-propen-1-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Vue d'ensemble
Description
The compound contains several functional groups, including a phenyl group, a propenyl group, a trifluoromethyl group, and a piperazinecarboxamide group. The phenyl group is a ring of six carbon atoms with alternating single and double bonds, also known as a benzene ring. The propenyl group is a three-carbon chain with a double bond. The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one other carbon atom. The piperazinecarboxamide group is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and trifluoromethyl groups are likely to be electron-withdrawing, pulling electron density away from the rest of the molecule. The piperazine ring could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar amide group and the potential for hydrogen bonding might make it more soluble in polar solvents. The trifluoromethyl group could potentially increase its volatility .Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. If it’s intended to be a drug, it would interact with biological molecules in the body, possibly by binding to a specific protein or enzyme. The piperazine ring is a common feature in many drugs and could be important for its activity .
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a novel compound, it would likely need to be thoroughly studied to determine its properties and potential applications. This could involve testing its reactivity, studying its physical properties, and possibly even testing its biological activity .
Propriétés
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c22-21(23,24)18-9-4-10-19(16-18)25-20(28)27-14-12-26(13-15-27)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2,(H,25,28)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVFGYHTIRLQW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3522075.png)
![methyl 3-{[(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)oxy]methyl}benzoate](/img/structure/B3522079.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-biphenylcarboxamide](/img/structure/B3522091.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3522092.png)
![2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B3522099.png)
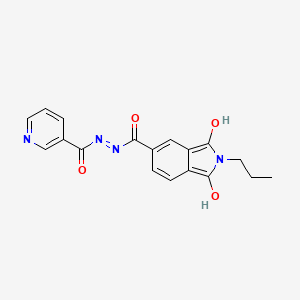
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(5-methyl-2-furyl)acrylamide](/img/structure/B3522111.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3-methylquinoline](/img/structure/B3522119.png)
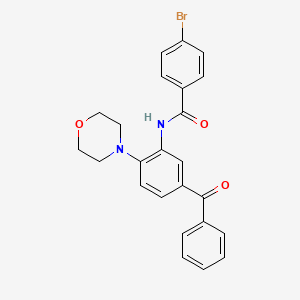
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3522128.png)
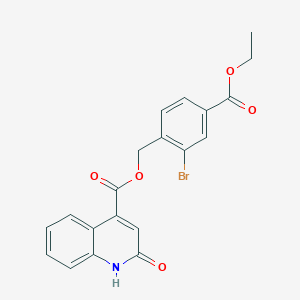
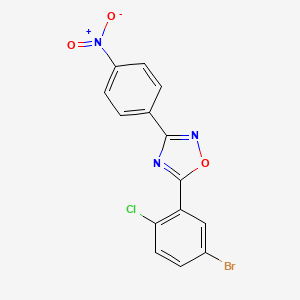
![N-[2-(butyrylamino)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3522174.png)
